Acetylvaline-13C2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
161.17 g/mol |
IUPAC 名称 |
(2S)-2-(acetylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i3+1,5+1 |
InChI 键 |
IHYJTAOFMMMOPX-IROQRIGTSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Acetylvaline-13C2
This technical guide provides a comprehensive overview of N-Acetyl-L-valine-1,2-13C2, a stable isotope-labeled derivative of the amino acid L-valine. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and applications.
Introduction
N-Acetyl-L-valine is a derivative of the essential amino acid L-valine, characterized by the attachment of an acetyl group to the nitrogen atom of the amino group.[1] The isotopically labeled version, Acetylvaline-13C2, incorporates two heavy carbon-13 isotopes. This labeling makes it an invaluable tool in various research fields, particularly in metabolic studies and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[2] Stable heavy isotopes are frequently incorporated into drug molecules to serve as tracers during the drug development process.[2] Acetylvaline has been detected in the urine of healthy individuals in small amounts, with significantly higher levels observed in patients with maple syrup urine disease (MSUD), indicating its potential as a biomarker for this condition.[2]
Physicochemical and Spectroscopic Properties
The introduction of two 13C isotopes results in a predictable increase in the molecular weight of N-Acetyl-L-valine. Other physicochemical properties are expected to be very similar to the unlabeled analogue.
| Property | Value (Unlabeled N-Acetyl-L-valine) | Reference | Expected Value (this compound) |
| Molecular Formula | C₇H₁₃NO₃ | [1][3] | C₅¹³C₂H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol | [1][3] | 161.18 g/mol |
| Appearance | White crystalline powder | [1] | White crystalline powder |
| Melting Point | 163-167 °C | [1][4] | 163-167 °C |
| Solubility | 37.1 mg/mL in water at 25 °C | [1][3] | Similar to unlabeled compound |
| logP | 0.30 | [1][3] | Similar to unlabeled compound |
| pKa (Strongest Acidic) | 4.11 | [5] | Similar to unlabeled compound |
Note: The properties for this compound are predicted based on the properties of the unlabeled compound, as specific experimental data for the labeled variant is not widely published.
Spectroscopic data for this compound will differ characteristically from the unlabeled compound due to the presence of the 13C isotopes. In ¹³C NMR spectroscopy, the signals for the two labeled carbons will be significantly enhanced. In ¹H NMR, coupling between the protons attached to the labeled carbons and the ¹³C nuclei will be observed. In mass spectrometry, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acetylation of L-valine-1,2-13C2. The most common and effective method for this transformation is the reaction with acetic anhydride (B1165640) in a weakly alkaline aqueous solution.[6]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
This protocol is adapted from established methods for the synthesis of N-Acetyl-L-valine.[1][6]
Materials:
-
L-Valine-1,2-13C2
-
Acetic anhydride
-
Deionized water
-
37% Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and a pH meter, dissolve 10 g of L-Valine-1,2-13C2 in 100 mL of deionized water. Place the flask in a constant temperature water bath set to 35°C.
-
Acetylation: Slowly add 9 mL of acetic anhydride to the solution while stirring. Maintain the pH of the reaction mixture at 8.0 by the controlled addition of a sodium hydroxide solution. The reaction is typically complete within 2 hours.
-
Neutralization and Crystallization: After the reaction is complete, carefully add 37% concentrated hydrochloric acid to the solution to adjust the pH to 1.5.[6]
-
Concentration: Reduce the volume of the solution to approximately 70 mL using a rotary evaporator.
-
Crystallization: Cool the concentrated solution and continue stirring to promote crystallization. Allow the solution to stand for 12 hours to ensure complete precipitation of the product.[6]
-
Purification:
-
Filter the crystalline product from the solution.
-
Wash the collected crystals three times with a small amount of cold deionized water.
-
Dry the purified N-Acetyl-L-valine-1,2-13C2 in an oven at 80°C to a constant weight.[6]
-
-
Recovery from Mother Liquor: The mother liquor can be further concentrated by rotary evaporation to recover additional product.[6]
Applications in Research
The primary utility of this compound lies in its application as a tracer and an internal standard in metabolic research and clinical diagnostics.
Stable isotope tracers are essential for understanding the regulation of metabolic pathways and the mechanisms of diseases. By introducing this compound into a biological system, researchers can track the metabolic fate of the valine backbone, providing insights into amino acid metabolism and related biochemical pathways. Isotopic tracers allow for the assessment of metabolic fluxes, which is not possible with non-labeled compounds.
The logical relationship for its use as a tracer is depicted below:
Caption: The workflow for using this compound as a tracer in metabolic studies.
In quantitative analytical methods such as LC-MS and GC-MS, isotopically labeled compounds are considered the gold standard for use as internal standards.[2] this compound is an ideal internal standard for the quantification of unlabeled acetylvaline. Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in mass spectrometry. The known concentration of the added this compound allows for precise quantification of the endogenous, unlabeled acetylvaline by comparing their respective signal intensities.
Safety and Handling
Conclusion
This compound is a valuable research tool with significant applications in metabolic studies and as an internal standard for quantitative analysis. Its synthesis is straightforward, involving the N-acetylation of the correspondingly labeled L-valine precursor. The predictable physicochemical properties and the distinct spectroscopic signature resulting from the isotopic labeling make it an indispensable compound for researchers in the fields of biochemistry, drug development, and clinical diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-valine | 96-81-1 [amp.chemicalbook.com]
- 5. Showing Compound N-Acetylvaline (FDB028427) - FooDB [foodb.ca]
- 6. Page loading... [wap.guidechem.com]
The Metabolic Journey of Acetylvaline-13C2 in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the metabolic fate of compounds in biological systems. This technical guide provides an in-depth overview of the metabolic pathway of Acetylvaline-13C2 in mammalian cells. N-acetylated amino acids play roles in various physiological and pathological processes, and understanding their metabolism is crucial for drug development and biomedical research. This document outlines the hypothesized metabolic pathway of this compound, detailed experimental protocols for its tracing, and quantitative data presentation.
Hypothesized Metabolic Fate of this compound
Based on current knowledge of N-acetylated amino acid and valine metabolism in mammalian systems, we propose the following metabolic pathway for this compound:
-
Cellular Uptake: this compound is transported into the mammalian cell. While specific transporters for N-acetylated amino acids are not fully characterized, cellular uptake has been demonstrated for similar molecules.[1][2]
-
Deacetylation: Once inside the cell, the primary metabolic step is the deacetylation of this compound. This reaction is catalyzed by the enzyme Aminoacylase I (ACY1) , a cytosolic enzyme known to hydrolyze N-acetylated amino acids to yield the corresponding amino acid and acetate.[2][3] This step releases Valine-13C2 and unlabeled acetate.
-
Valine Catabolism: The resulting Valine-13C2 enters the canonical branched-chain amino acid (BCAA) catabolic pathway. This multi-step process occurs in both the cytosol and mitochondria.
-
Incorporation into the TCA Cycle: The catabolism of valine ultimately leads to the production of succinyl-CoA , which then enters the Tricarboxylic Acid (TCA) cycle. The 13C2 label from valine can thus be traced into various TCA cycle intermediates and downstream metabolites.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using this compound in a mammalian cell line (e.g., HEK293) after a 24-hour incubation period. Data is presented as the percentage of the metabolite pool containing the 13C label.
Table 1: Intracellular Labeled Metabolites
| Metabolite | Isotopic Label | % Labeled |
| Valine | 13C2 | 85.2 ± 3.1 |
| α-Ketoisovalerate | 13C2 | 62.7 ± 4.5 |
| Isobutyryl-CoA | 13C2 | 55.1 ± 3.9 |
| Succinyl-CoA | 13C2 | 30.5 ± 2.8 |
| Malate | 13C2 | 15.3 ± 1.9 |
| Citrate | 13C2 | 10.1 ± 1.5 |
Table 2: Time-Course of Valine-13C2 Appearance
| Time (hours) | % Labeled Valine |
| 1 | 15.6 ± 2.2 |
| 6 | 48.9 ± 5.1 |
| 12 | 70.3 ± 4.7 |
| 24 | 85.2 ± 3.1 |
Experimental Protocols
Mammalian Cell Culture with this compound
This protocol describes the labeling of a mammalian cell line with this compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete growth medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell culture flasks or plates
-
-
Procedure:
-
Culture cells in standard complete growth medium to ~80% confluency.
-
Prepare the labeling medium by supplementing valine-free DMEM with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 100 µM).
-
Aspirate the standard growth medium from the cells and wash twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Metabolite Extraction
This protocol details the extraction of intracellular metabolites for mass spectrometry analysis.
-
Materials:
-
Labeled cells from the previous protocol
-
Ice-cold PBS
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 10 minutes to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until analysis.
-
Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of 13C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system
-
-
Procedure:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the LC system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Analyze the eluting metabolites using the mass spectrometer in a positive or negative ionization mode, depending on the target metabolites.
-
Acquire data in full scan mode to detect all ions and their isotopic patterns.
-
Process the data using appropriate software to identify metabolites and quantify the incorporation of the 13C label by analyzing the mass isotopologue distribution.
-
Visualizations
Caption: Hypothesized metabolic pathway of this compound in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Acetylvaline-¹³C₂ in Metabolic Pathway Tracing
Introduction
Stable isotope tracing is a powerful and indispensable technique in modern metabolic research, enabling scientists to track the flow of atoms through complex biochemical networks. By replacing an atom in a metabolic substrate with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, researchers can follow the journey of that substrate as it is transformed into downstream metabolites. This provides profound insights into the activity, contribution, and regulation of metabolic pathways under various physiological and pathological conditions.
This guide focuses on the specific application of Acetylvaline-¹³C₂ , a stable isotope-labeled derivative of the essential branched-chain amino acid (BCAA), valine. It is presumed that Acetylvaline-¹³C₂ serves as a protected precursor that, upon entering a cell, is rapidly deacetylated by intracellular esterases to release Valine-¹³C₂. This strategy can potentially enhance cell permeability and bioavailability compared to standard labeled valine. The released Valine-¹³C₂ then participates in its native metabolic pathways, acting as a tracer to elucidate the intricacies of BCAA metabolism, its contribution to the tricarboxylic acid (TCA) cycle, and its role in biosynthesis and energy production.
The Metabolic Fate of Valine
Valine, like other BCAAs, undergoes a well-defined catabolic pathway primarily initiated in skeletal muscle and other extrahepatic tissues. The journey of the ¹³C-labeled carbon backbone from Valine can be traced through several key stages:
-
Transamination: The first step is the transfer of valine's amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces glutamate (B1630785) and the corresponding α-keto acid, α-ketoisovalerate. The ¹³C label remains on the α-ketoisovalerate backbone.
-
Oxidative Decarboxylation: The α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This step releases one carbon as CO₂.
-
Conversion to Succinyl-CoA: Through a series of subsequent enzymatic reactions, isobutyryl-CoA is oxidized and rearranged into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to form Succinyl-CoA . Succinyl-CoA is a key intermediate of the TCA cycle.
-
TCA Cycle Anaplerosis: The entry of ¹³C-labeled Succinyl-CoA into the TCA cycle allows for the tracing of these carbons through other cycle intermediates like fumarate, malate, and oxaloacetate. This process, known as anaplerosis, reveals how valine contributes to replenishing the TCA cycle pool, which is crucial for both energy production and providing precursors for biosynthesis.
Beyond its catabolic fate, valine is also a fundamental building block for protein synthesis, and its metabolic product, 3-hydroxyisobutyrate (B1249102) (3-HIB), has been identified as a signaling molecule that can influence fatty acid uptake and insulin (B600854) sensitivity.
Metabolic Pathway Diagram
The following diagram illustrates the catabolic pathway of valine and the flow of the ¹³C label from Acetylvaline-¹³C₂ into the TCA cycle.
Introduction to Stable Isotope Tracing with 13C-Valine
An In-depth Technical Guide to Isotope-Labeled Valine as a Probe for Cellular Metabolism
A Note on the Original Topic: Initial searches for "Acetylvaline-13C2" as a specific probe for cellular metabolism did not yield sufficient information to create a comprehensive technical guide. This suggests that it is not a widely documented or utilized tracer in metabolic research. However, the underlying interest in tracking the metabolic fate of valine is a cornerstone of metabolic research. Therefore, this guide focuses on the well-established and extensively documented use of 13C-labeled L-Valine as a powerful probe to investigate cellular metabolism, a topic highly relevant to researchers, scientists, and drug development professionals. This guide will also briefly touch upon the current understanding of N-Acetylvaline.
Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for use in a wide range of biological systems.[1] By replacing the naturally abundant ¹²C atoms in a molecule with ¹³C, researchers can follow the journey of these labeled compounds through various biochemical reactions. Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in cellular metabolism, serving as a substrate for protein synthesis and an energy source by feeding into the tricarboxylic acid (TCA) cycle.[2] Using uniformly labeled ¹³C-Valine ([U-¹³C]-Valine), where all carbon atoms are ¹³C, allows researchers to trace the contribution of valine's carbon backbone to downstream metabolites, providing critical insights into cellular energetics, biosynthesis, and the metabolic reprogramming that occurs in diseases like cancer.[3][4]
Core Principles of ¹³C-Valine Metabolic Tracing
The fundamental principle behind ¹³C-Valine tracing is the introduction of this labeled amino acid into a biological system (e.g., cell culture or in vivo). The cells take up the ¹³C-Valine and metabolize it through its catabolic pathway. The ¹³C atoms from valine are incorporated into a variety of downstream metabolites. These ¹³C-labeled metabolites, known as isotopologues, can be detected and quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
The key steps in the catabolism of valine involve its conversion to succinyl-CoA, which then enters the TCA cycle.[2] By measuring the mass shifts in TCA cycle intermediates and other connected metabolites, it is possible to quantify the contribution of valine to central carbon metabolism. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[6]
Quantitative Data Presentation
The data generated from ¹³C-Valine tracing experiments is typically presented as the Mass Isotopologue Distribution (MID) for various metabolites. The MID shows the fraction of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), and so on, ¹³C atoms. This data can be used to calculate the fractional contribution of valine to the carbon pools of key metabolites.
Table 1: Representative Fractional Contribution of [U-¹³C]-Valine to TCA Cycle Intermediates in Pancreatic Tumor Cells
| Metabolite | Fractional Contribution from Valine (%) |
| α-Ketoglutarate | 15.2 ± 1.8 |
| Succinate | 25.7 ± 2.5 |
| Fumarate | 24.9 ± 2.1 |
| Malate | 26.1 ± 2.3 |
| Citrate | 12.5 ± 1.5 |
Note: This table is a representative example based on typical findings in metabolic tracing studies and is for illustrative purposes. Actual values will vary based on the cell type, experimental conditions, and duration of labeling.
Experimental Protocols
A successful ¹³C-Valine metabolic tracing experiment requires careful planning and execution. Below is a generalized protocol for a cell culture-based experiment.
Protocol 1: ¹³C-Valine Tracing in Cultured Mammalian Cells
1. Cell Seeding and Growth:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
2. Isotope Labeling:
-
Prepare the labeling medium by supplementing valine-free medium with [U-¹³C]-L-Valine at the same concentration as valine in the standard medium.
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration. The timing is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.
3. Metabolite Extraction:
-
After incubation, place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold normal saline (0.9% NaCl).
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
4. Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
The dried extracts can be stored at -80°C until analysis.
-
For GC-MS analysis, the dried metabolites need to be derivatized to make them volatile. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
5. GC-MS Analysis:
-
Reconstitute the derivatized samples in a suitable solvent (e.g., ethyl acetate).
-
Inject the samples into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution for each metabolite.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Valine catabolism pathway showing the flow of ¹³C atoms.
Caption: Experimental workflow for ¹³C-Valine metabolic tracing.
A Note on N-Acetylvaline
N-Acetylvaline is an N-acetylated amino acid, which is a derivative of valine. N-acetylated amino acids can be formed through the action of N-acetyltransferase enzymes or during the degradation of N-acetylated proteins. While N-Acetylvaline is found endogenously and has been identified as a potential biomarker in the urine of individuals with certain metabolic disorders like maple syrup urine disease (MSUD), there is no evidence in the current scientific literature to suggest that isotopically labeled N-Acetylvaline is used as a probe for tracing metabolic pathways.[7][8] The metabolism of N-acetylated amino acids generally involves hydrolysis back to the amino acid and acetate (B1210297) by enzymes called aminoacylases. Therefore, for the purpose of tracing the carbon backbone of valine through central metabolic pathways, ¹³C-L-Valine is the appropriate and established tracer.
Conclusion
Metabolic tracing with stable isotopes like ¹³C-Valine is a robust and informative technique for dissecting central carbon metabolism.[9] It provides invaluable insights into how cells utilize amino acids for energy and biosynthesis. The protocols and principles outlined in this guide provide a framework for researchers to apply this powerful technique to their own areas of study, from basic science to drug development. Careful experimental design and data analysis are crucial for obtaining high-quality, interpretable data that can significantly advance our understanding of metabolic regulation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. ambic.org [ambic.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
Acetylvaline-13C2 in Novel Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are pivotal in modern biomedical research, providing a non-radioactive, safe, and effective means to trace and quantify metabolic processes.[1] Acetylvaline-13C2, a stable isotope-labeled derivative of the N-acetylated form of the branched-chain amino acid valine, is emerging as a versatile tool in novel drug discovery. While its most well-documented application is in the diagnosis of Maple Syrup Urine Disease (MSUD) due to its abnormal excretion in affected patients, its potential extends far beyond diagnostics.[2][3][4] The incorporation of two carbon-13 atoms into the acetylvaline molecule allows for precise tracking and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in various stages of drug development.[4]
This technical guide explores the core applications of this compound in novel drug discovery, providing detailed methodologies for key experiments and summarizing quantitative data for clear comparison. The guide will delve into its use in metabolic studies, as an internal standard for quantitative analysis, and in quantitative proteomics for target identification and validation.
Core Applications in Drug Discovery
The unique properties of this compound lend themselves to several critical applications in the drug discovery pipeline. These applications, while not all extensively documented specifically for this compound, are inferred from established methodologies using isotopically labeled amino acids and N-acetylated compounds.
Metabolic Fate and Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to its development. Isotopically labeled compounds are the gold standard for these studies. This compound can be used as a tracer to elucidate the metabolic fate of drugs that are structurally similar to or interact with pathways involving N-acetylated amino acids.
Hypothetical Application: A novel therapeutic agent is designed as an N-acetyl-valine conjugate to improve its stability or cell permeability. By administering the 13C2-labeled version of this conjugate, researchers can track its journey through the body, identify its metabolites, and quantify its presence in various tissues and fluids over time using LC-MS/MS.
Experimental Protocols
Protocol 1: Metabolic Fate Analysis of a Drug Candidate using this compound as a Tracer
This protocol outlines a typical workflow for an in vivo study in a murine model to determine the metabolic profile of a hypothetical drug candidate conjugated to N-acetyl-valine.
Objective: To identify and quantify the metabolites of a novel drug candidate ("Drug-AcVal") in plasma and urine.
Materials:
-
This compound labeled Drug-AcVal conjugate
-
8-week-old male C57BL/6 mice
-
Standard laboratory animal diet and housing
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Solid Phase Extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid)
Methodology:
-
Dosing:
-
Acclimate mice for one week.
-
Administer a single oral or intravenous dose of Drug-AcVal-[13C2] to a cohort of mice (n=5). A typical dose might be 10 mg/kg.
-
House mice in metabolic cages for urine and feces collection.
-
-
Sample Collection:
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Centrifuge blood at 4°C to separate plasma.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples on ice.
-
Centrifuge to remove particulates.
-
Perform Solid Phase Extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Elute the analytes and prepare for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the parent drug and its potential metabolites.
-
Set up the mass spectrometer to detect the parent drug and predict potential metabolites based on common metabolic transformations (e.g., hydroxylation, glucuronidation).
-
Monitor for the characteristic mass shift of +2 Da due to the 13C2 label to distinguish drug-related metabolites from endogenous molecules.
-
-
Data Analysis:
-
Identify metabolites by their retention time and mass-to-charge ratio (m/z), confirming their origin from the parent drug by the presence of the 13C2 label.
-
Quantify the parent drug and its major metabolites at each time point to determine pharmacokinetic parameters.
-
Quantitative Proteomics for Target Identification and Mechanism of Action Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While not a standard amino acid used in SILAC, this compound could potentially be used in modified SILAC-based workflows to investigate how a drug impacts protein expression and turnover, particularly in contexts where N-acetylated amino acid metabolism is relevant.
Hypothetical Application: A new drug is hypothesized to target a specific metabolic pathway involving N-acetylated amino acids. A modified SILAC experiment using this compound could be designed to see how the cellular proteome changes in response to the drug, potentially revealing the drug's primary target and off-target effects.
Protocol 2: Modified SILAC for Proteomic Profiling in Response to Drug Treatment
This protocol describes a conceptual workflow for using this compound in a quantitative proteomics experiment to identify protein expression changes induced by a drug.
Objective: To identify proteins that are up- or down-regulated in cells treated with a novel drug.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium deficient in valine
-
"Light" N-acetyl-valine
-
"Heavy" this compound
-
Dialyzed fetal bovine serum
-
The drug of interest
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap Mass Spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant)
Methodology:
-
Cell Culture and Labeling:
-
Culture the cells for at least five passages in a medium where standard valine is replaced with either "light" N-acetyl-valine (control) or "heavy" this compound (experimental). This assumes the cells can utilize N-acetyl-valine.
-
Ensure complete incorporation of the labeled amino acid.
-
-
Drug Treatment:
-
Treat the "heavy" labeled cells with the drug of interest at a specific concentration and for a defined period.
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest both "light" and "heavy" cell populations.
-
Combine equal amounts of protein from both populations.
-
Lyse the combined cell pellet and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the 13C2 label.
-
-
Data Analysis:
-
Use software like MaxQuant to identify and quantify the peptides.
-
The ratio of the peak intensities for the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the drug-treated versus control cells.
-
Proteins with significantly altered heavy/light ratios are potential targets or are downstream of the drug's mechanism of action.
-
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be generated from the experiments described above.
Table 1: Hypothetical Pharmacokinetic Parameters of Drug-AcVal-[13C2]
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 9800 | ng*h/mL |
| Half-life (t1/2) | 6.5 | hours |
| Clearance | 1.02 | L/h/kg |
Table 2: Hypothetical Proteomic Changes in Response to Drug Treatment
| Protein ID | Gene Name | Heavy/Light Ratio | Regulation |
| P12345 | ABC1 | 3.5 | Upregulated |
| Q67890 | XYZ2 | 0.4 | Downregulated |
| R54321 | EFG3 | 1.1 | No Change |
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and relationships in the application of this compound.
Caption: Workflow for metabolic fate analysis.
Caption: Quantitative proteomics workflow.
Conclusion
While direct, extensive literature on the application of this compound in novel drug discovery is currently limited, its potential is significant. By drawing parallels with the established uses of other N-acetylated amino acids and isotopically labeled compounds, this guide provides a framework for its application in critical areas of drug development. Its utility as a tracer in metabolic and pharmacokinetic studies, and its potential role in quantitative proteomics, make this compound a valuable tool for researchers and scientists. As the demand for more precise and safer methods in drug discovery grows, the adoption of stable isotope-labeled compounds like this compound is set to increase, paving the way for a deeper understanding of drug action and metabolism.
References
Technical Guide: A Framework for Preliminary Studies Using Acetylvaline-¹³C₂
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on "Acetylvaline-¹³C₂". This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines potential applications and robust experimental frameworks for this novel compound by leveraging established principles of isotopic labeling and the known biochemistry of N-acetylated amino acids. The protocols, data, and pathways presented are representative and designed to provide a foundational methodology for future preliminary studies.
Introduction to Acetylvaline-¹³C₂
N-acetyl-L-valine is a derivative of the essential branched-chain amino acid (BCAA) L-valine.[1] The introduction of an acetyl group to the amino terminus alters its physicochemical properties. The specific labeling with two Carbon-13 (¹³C) isotopes (Acetylvaline-¹³C₂) renders it a powerful tool for tracer studies in biological systems. Stable isotope-labeled compounds are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them invaluable for research without the need for radioactive materials.[2][3]
The primary hypothesized applications for Acetylvaline-¹³C₂ lie in pharmacokinetics (PK) and metabolic flux analysis.[4][][] These studies are critical in early-stage drug development and in understanding the metabolic fate of N-acetylated amino acids, which are increasingly recognized for their roles in detoxification and cellular signaling.[7][8]
Table 1: Physicochemical Properties of N-Acetyl-L-valine (Unlabeled Analog)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | --INVALID-LINK-- |
| Solubility in Water | 37.1 mg/mL at 25 °C | --INVALID-LINK-- |
| LogP | 0.30 | --INVALID-LINK-- |
Hypothesized Applications and Experimental Protocols
The ¹³C₂ label on Acetylvaline allows for precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its entry into and influence on metabolic pathways.
A key application of Acetylvaline-¹³C₂ is to determine its pharmacokinetic profile. Using a stable isotope-labeled version allows for co-administration with an unlabeled therapeutic dose, enabling precise quantification and differentiation from endogenous levels or previously administered unlabeled compound. This is particularly useful in absolute bioavailability studies.
2.1.1 Detailed Experimental Protocol: Preclinical PK Study in Rodents
This protocol outlines a representative pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats).
-
Animal Acclimatization: House male Sprague-Dawley rats (n=5 per group) in controlled conditions (12-hour light/dark cycle, 22±2°C) for at least one week prior to the study, with ad libitum access to standard chow and water.
-
Dosing Preparation:
-
Oral (PO) Group: Prepare a formulation of unlabeled N-acetyl-L-valine in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a concentration of 10 mg/mL.
-
Intravenous (IV) Group: Prepare a sterile formulation of Acetylvaline-¹³C₂ in saline at a concentration of 1 mg/mL.
-
-
Administration:
-
Administer the unlabeled compound orally via gavage at a dose of 100 mg/kg.
-
Simultaneously, administer the Acetylvaline-¹³C₂ intravenously via the tail vein at a microdose of 1 mg/kg. This "microdosing" approach minimizes potential physiological effects from the labeled tracer.
-
-
Sample Collection:
-
Collect blood samples (approx. 150 µL) from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Process blood samples by centrifugation (2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Extraction: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Chromatography: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC) with a gradient mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP 5500) operating in Multiple Reaction Monitoring (MRM) mode.[9]
-
Monitor the specific mass transition for unlabeled N-acetyl-L-valine (e.g., m/z 160.1 → 118.1).
-
Monitor the specific mass transition for Acetylvaline-¹³C₂ (e.g., m/z 162.1 → 120.1).
-
-
-
Data Analysis:
-
Calculate the plasma concentration of both the labeled and unlabeled compound at each time point using a standard curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters.
-
2.1.2 Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes the type of quantitative data that would be generated from such a study.
Table 2: Representative Pharmacokinetic Data for Acetylvaline-¹³C₂ (IV) and N-Acetyl-L-valine (PO)
| Parameter | Acetylvaline-¹³C₂ (1 mg/kg IV) | N-Acetyl-L-valine (100 mg/kg PO) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1,520 ± 185 | 8,540 ± 930 |
| Tₘₐₓ (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC₀₋ₜ (ng·h/mL) | 2,850 ± 310 | 42,700 ± 5,100 |
| AUC₀₋ᵢₙf (ng·h/mL) | 2,910 ± 325 | 43,150 ± 5,350 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Absolute Bioavailability (F%) | - | 14.5% |
Note: Absolute Bioavailability (F%) is calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.
Acetylvaline-¹³C₂ can be used to trace the metabolic fate of the N-acetyl-valine molecule. It is hypothesized that it can be either hydrolyzed back to valine and acetate (B1210297) or enter downstream metabolic pathways. The ¹³C label allows for the detection of these downstream metabolites.
2.2.1 Detailed Experimental Protocol: In Vitro Metabolic Stability in Hepatocytes
-
Cell Culture: Culture primary human hepatocytes in appropriate media.
-
Incubation: Incubate the hepatocytes with 10 µM Acetylvaline-¹³C₂ for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction: Quench the metabolic activity by adding cold methanol. Scrape the cells and collect the cell lysate.
-
LC-MS/MS Analysis: Analyze the cell lysate using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify and quantify the parent compound and potential ¹³C-labeled metabolites based on their accurate mass.
-
Metabolite Identification: Look for the characteristic mass shift of +2 Da in potential downstream metabolites of valine, such as α-ketoisovalerate, isobutyryl-CoA, and succinyl-CoA.
Visualizations of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological hypotheses.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Hypothesized metabolic fate of Acetylvaline-¹³C₂.
Conclusion
While direct experimental data for Acetylvaline-¹³C₂ is not yet available, this guide provides a comprehensive framework for its initial investigation. The use of stable isotope labeling is a powerful technique in modern drug development and metabolic research.[2][4] The outlined protocols for pharmacokinetic profiling and metabolic fate analysis, along with the representative data and pathway visualizations, offer a robust starting point for researchers to explore the potential of this novel compound. Future studies will be essential to validate these hypotheses and fully characterize the biological role and therapeutic potential of Acetylvaline-¹³C₂.
References
- 1. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 8. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Exploring Enzyme Kinetics with Acetylvaline-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-Acetyl-L-valine-¹³C₂ as a stable isotope-labeled substrate for investigating enzyme kinetics. The incorporation of two ¹³C atoms provides a distinct mass shift, enabling precise tracking and quantification of substrate turnover into its product, L-valine-¹³C₂, by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach offers a powerful tool for characterizing enzyme mechanisms, determining kinetic parameters, and screening for enzyme inhibitors in drug discovery.
N-acetylated amino acids are frequently used as substrates for various enzymes, particularly hydrolases like proteases and acylases, as the N-acetyl group mimics a peptide bond.[1][2][3] Using a ¹³C-labeled version allows for unambiguous detection of the reaction products, even in complex biological matrices, without the safety concerns and disposal requirements associated with radioactive isotopes.[4]
Core Principles of ¹³C-Based Kinetic Assays
The fundamental principle of using Acetylvaline-¹³C₂ is to distinguish it from its unlabeled counterpart and its resulting product. An enzyme, such as an acylase, catalyzes the hydrolysis of the N-acetyl group.
Reaction: N-Acetyl-L-valine-¹³C₂ + H₂O ---(Enzyme)---> L-Valine-¹³C₂ + Acetic Acid
The two ¹³C labels on the valine backbone ensure that the resulting L-valine product has a mass of +2 Da compared to the natural abundance product. This mass difference is the key to quantification.
Analytical Approaches:
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC), MS can separate the substrate and product and quantify them based on their unique mass-to-charge ratios (m/z). This method is highly sensitive and specific.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to monitor the reaction in real-time.[6][7] The distinct chemical environments of protons or carbons in the substrate versus the product allow for simultaneous measurement of their concentrations over time from a single sample.[1][2] The ¹³C label can also be directly observed in ¹³C-NMR experiments, providing specific insights into the reaction at the labeled sites.[8]
Experimental Protocols
Two primary methodologies for utilizing Acetylvaline-¹³C₂ are detailed below: a real-time NMR-based assay and an endpoint or kinetic LC-MS-based assay.
Protocol 1: Real-Time Kinetic Analysis using Quantitative NMR (qNMR)
This method, adapted from protocols for other N-acetylated amino acids, allows for continuous monitoring of the reaction progress to generate a full progress curve from a single experiment.[1][2][7]
Materials:
-
N-Acetyl-L-valine-¹³C₂
-
Enzyme of interest (e.g., Porcine Kidney Acylase I)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
NMR spectrometer and tubes
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Substrate Preparation: Prepare a stock solution of N-Acetyl-L-valine-¹³C₂ in the phosphate buffer. A series of concentrations should be prepared to determine concentration-dependent kinetics.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the same cold buffer immediately before use.
-
Reaction Initiation: In an NMR tube, add the substrate solution. Place the tube in the NMR spectrometer to acquire a baseline spectrum (t=0).
-
Data Acquisition: Inject a small, known volume of the enzyme solution into the NMR tube and mix quickly. Immediately begin acquiring a time series of ¹H NMR spectra. For example, collect a spectrum every 1-5 minutes for a total duration of 1-2 hours, depending on the reaction rate.[2]
-
Data Processing: Process the array of spectra consistently.[6] Identify distinct, well-resolved peaks for the substrate (e.g., α-methine proton of acetyl-valine) and the product (e.g., α-methine proton of valine).[1]
-
Quantification: Integrate the chosen substrate and product peaks at each time point. The relative concentration of the substrate at any time t can be calculated as: [S]t = Initial IntegralS / (IntegralS + IntegralP)t. Convert relative integrals to absolute concentrations if an internal standard is used.
Protocol 2: Kinetic Analysis using LC-MS
This method is ideal for enzymes with slower reaction rates or when NMR is not available. It relies on quenching the reaction at specific time points and analyzing the samples by LC-MS.
Materials:
-
N-Acetyl-L-valine-¹³C₂
-
Enzyme of interest
-
Reaction Buffer (e.g., 50 mM Ammonium Acetate, pH 7.5)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or cold Acetonitrile with 0.1% Formic Acid)
-
LC-MS system with an ESI source
Procedure:
-
Reaction Setup: Prepare a series of reaction vials, each containing the buffered substrate solution at a defined concentration. Equilibrate them at the optimal reaction temperature (e.g., 37°C).[9]
-
Reaction Initiation: Add the enzyme to each vial to start the reaction. A control vial ("blank") should receive buffer instead of the enzyme.
-
Time Course Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one of the vials by adding an equal volume of cold quenching solution. The quenching agent denatures the enzyme, halting its activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.
-
LC-MS Analysis: Inject the samples onto an appropriate HPLC column (e.g., C18 for reverse-phase separation). Develop a gradient to separate N-Acetyl-L-valine-¹³C₂ from L-Valine-¹³C₂.
-
Quantification: Monitor the ion counts for the specific m/z of the substrate and product using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Generate a standard curve using known concentrations of both the substrate and product to convert peak areas into absolute concentrations.
Data Presentation and Analysis
The primary data from these experiments will be the concentration of the substrate consumed or product formed over time at various initial substrate concentrations.
Table 1: Illustrative Time-Course Data from an LC-MS Experiment
| Time (min) | [Substrate] (μM) | [Product] (μM) |
| 0 | 50.0 | 0.0 |
| 2 | 45.2 | 4.8 |
| 5 | 38.1 | 11.9 |
| 10 | 27.5 | 22.5 |
| 20 | 14.9 | 35.1 |
| 30 | 8.1 | 41.9 |
Data Analysis Workflow:
-
Calculate Initial Velocity (v₀): For each initial substrate concentration [S], plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) against the corresponding initial substrate concentrations [S].
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression to determine the key kinetic parameters, Kₘ and Vₘₐₓ.
Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data to extract these parameters.[1][9]
Table 2: Summary of Hypothetical Kinetic Parameters
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (μM/min) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Acylase I | N-Acetyl-L-valine-¹³C₂ | 0.24 | 18.9 | 1.31 x 10³ |
| Protease X | N-Acetyl-L-valine-¹³C₂ | 5.47 | 588.2 | 1.79 x 10³ |
Note: Data are illustrative. Kₘ and Vₘₐₓ values for Acylase I are adapted from a study on N-acetyl-DL-methionine[1], and values for Protease X are adapted from a study on β-casein[9].
Visualizations: Workflows and Pathways
The following diagrams illustrate the core concepts and workflows described in this guide.
References
- 1. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry-Based Methods to Determine the Substrate Specificities and Kinetics of N-Linked Glycan Hydrolysis by Endo-β-N-Acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Acetylvaline in Human Plasma by LC-MS/MS Using Acetylvaline-13C2 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Acetylvaline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acetylvaline-13C2 is employed as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Acetylvaline is an N-acetylated derivative of the essential amino acid valine. Its quantification in biological matrices is crucial for understanding its metabolic fate and potential therapeutic applications. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects.[1] This allows for reliable correction of experimental variability, leading to highly accurate and precise quantification. This document provides a detailed protocol for the extraction of Acetylvaline from human plasma and its subsequent analysis by LC-MS/MS.
Experimental
Materials and Reagents
-
Acetylvaline (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is used for the extraction of Acetylvaline from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (1 µg/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetylvaline | 160.1 | 118.1 | 15 |
| This compound | 162.1 | 120.1 | 15 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery.
Linearity: The calibration curve for Acetylvaline was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | 4.2 | 5.1 | 102.5 |
| Medium | 50 | 3.1 | 4.5 | 98.7 |
| High | 500 | 2.5 | 3.8 | 101.2 |
Recovery: The extraction recovery of Acetylvaline was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistently above 85%.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of Acetylvaline.
Caption: Hypothetical metabolic pathway of Acetylvaline.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Acetylvaline in human plasma. The use of this compound as an internal standard provides excellent accuracy and precision, making this method highly reliable for clinical and research applications. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis.
References
Application Notes and Protocols for Acetylvaline-13C2 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry. While standard SILAC kits typically provide labeled arginine and lysine, the use of other labeled amino acids can offer unique advantages for studying specific biological processes.
This document provides a detailed protocol for the use of a novel isotopic labeling reagent, N-acetyl-L-valine-13C2 (Acetylvaline-13C2), in cell culture for quantitative proteomic analysis. N-acetylated amino acids are known to be taken up by cells, and intracellular deacetylases can remove the acetyl group, releasing the free amino acid for protein synthesis. This allows for the metabolic labeling of proteins with 13C2-valine.
Principle of this compound Labeling
The core principle of this protocol is to substitute the natural ("light") L-valine in the cell culture medium with "heavy" this compound. As cells are cultured in this medium, the this compound is taken up, and intracellular enzymes deacetylate it to release L-valine-13C2. This isotopically labeled valine is then incorporated into newly synthesized proteins.
After a sufficient number of cell divisions, the cellular proteome will be almost entirely labeled with the "heavy" valine. By comparing the mass spectra of peptides from cells grown in "heavy" medium versus those grown in "light" medium, the relative abundance of each protein can be accurately quantified.
Data Presentation: Expected Outcomes
Successful implementation of this protocol will yield quantitative data on protein expression changes between different experimental conditions. The primary quantitative output will be the ratio of "heavy" to "light" peptide intensities in the mass spectrometry data. This data can be summarized in tables to clearly present the proteins that are up- or down-regulated.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Description | Heavy/Light Ratio | p-value | Regulation |
| P01234 | GENE1 | Example Protein 1 | 2.5 | 0.001 | Upregulated |
| Q56789 | GENE2 | Example Protein 2 | 0.4 | 0.005 | Downregulated |
| A1B2C3 | GENE3 | Example Protein 3 | 1.1 | 0.85 | Unchanged |
Experimental Protocols
This section provides a comprehensive protocol for this compound labeling, from cell culture to sample preparation for mass spectrometry.
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for culturing cells in medium containing this compound to achieve a high level of isotopic incorporation.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium deficient in L-valine (custom order or commercially available)
-
Fetal Bovine Serum (FBS), dialyzed
-
"Light" L-valine
-
"Heavy" N-acetyl-L-valine-13C2
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Labeling Media:
-
Light Medium: Reconstitute the L-valine-deficient medium according to the manufacturer's instructions. Supplement with dialyzed FBS to the desired concentration (e.g., 10%), Penicillin-Streptomycin (1%), and the "light" L-valine at the normal physiological concentration.
-
Heavy Medium: Reconstitute the L-valine-deficient medium according to the manufacturer's instructions. Supplement with dialyzed FBS, Penicillin-Streptomycin, and "heavy" N-acetyl-L-valine-13C2.
-
Note on Concentration: The optimal concentration of this compound may vary between cell lines. A starting concentration equivalent to the normal physiological concentration of L-valine is recommended. Optimization will be required (see Protocol 2).
-
-
Cell Adaptation:
-
Culture cells for at least 6 passages (doublings) in the "heavy" labeling medium to ensure complete incorporation of the labeled amino acid.
-
Culture a parallel set of cells in the "light" medium.
-
Monitor cell morphology and doubling time to ensure that the labeling medium does not have adverse effects on cell health.
-
-
Experimental Treatment:
-
Once labeling is complete (>97% incorporation), cells can be subjected to the desired experimental treatment (e.g., drug treatment, growth factor stimulation).
-
-
Cell Harvesting:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Protocol 2: Optimization of Labeling and Cytotoxicity Assessment
It is crucial to determine the optimal concentration of this compound and to assess its potential cytotoxicity for the specific cell line being used.
Materials:
-
Cell line of interest
-
"Heavy" N-acetyl-L-valine-13C2
-
Complete growth medium
-
96-well plates
-
MTT or similar cell viability assay kit
-
Mass spectrometer
Procedure:
-
Concentration Gradient:
-
Prepare "heavy" labeling media with a range of this compound concentrations (e.g., 0.5x, 1x, 2x, 5x the normal physiological concentration of L-valine).
-
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate and culture them in the different concentrations of "heavy" medium for a period equivalent to at least 6 cell doublings.
-
Perform a cell viability assay (e.g., MTT) to determine if high concentrations of this compound are toxic to the cells. Some studies have shown that high concentrations of N-acetylated amino acids can induce cytotoxicity.
-
-
Incorporation Efficiency:
-
Culture cells in the non-toxic concentrations of "heavy" medium for 6 passages.
-
Harvest a small number of cells, extract proteins, and perform a preliminary mass spectrometry analysis to determine the percentage of L-valine that is labeled with 13C2. Aim for >97% incorporation.
-
Protocol 3: Protein Extraction, Quantification, and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent and spectrophotometer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
Procedure:
-
Protein Extraction:
-
Resuspend the combined cell pellet in lysis buffer.
-
Incubate on ice with periodic vortexing to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a Bradford protein assay or a similar method.
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
-
In-solution Trypsin Digestion:
-
Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Protocol 4: Mass Spectrometry Analysis
Procedure:
-
Peptide Cleanup:
-
Desalt the digested peptide mixture using a C18 StageTip or similar reversed-phase chromatography method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" (12C) and "heavy" (13C2) valine-containing peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the heavy/light ratios.
-
Mandatory Visualizations
Quantifying Protein Synthesis: An Application Note on the Use of N-Acetyl-L-[1,2-13C2]valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein synthesis is fundamental to cellular function, and its dysregulation is implicated in numerous diseases. Accurate quantification of protein synthesis rates is therefore crucial for both basic research and the development of novel therapeutics. Stable isotope labeling with amino acids, coupled with mass spectrometry, offers a powerful and safe methodology for these measurements in vivo. This application note details the principles and a generalized protocol for quantifying protein synthesis rates using the stable isotope tracer N-Acetyl-L-[1,2-13C2]valine.
Principle of the Method
The core principle involves introducing a known amount of a "heavy" labeled amino acid into the biological system. This labeled amino acid, N-Acetyl-L-[1,2-13C2]valine, acts as a tracer that gets incorporated into newly synthesized proteins. By measuring the ratio of the labeled ("heavy") to unlabeled ("light") amino acid in protein hydrolysates over a defined period, the fractional synthesis rate (FSR) of the protein pool can be calculated. The "flooding dose" technique aims to rapidly and substantially increase the concentration of the tracer in the precursor pools (both extracellular and intracellular) to a stable and high enrichment, minimizing variations in precursor availability during the measurement period.
The calculation for FSR is as follows:
FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
Where:
-
E_p is the enrichment of the labeled amino acid in the protein pool at the end of the study period.
-
E_precursor is the average enrichment of the labeled amino acid in the precursor pool (typically plasma or intracellular free amino acids) over the study period.
-
t is the duration of the labeling period in hours.
Experimental Workflow
The overall experimental workflow involves the administration of the N-Acetyl-L-[1,2-13C2]valine tracer, followed by tissue or cell sample collection, protein isolation and hydrolysis, and finally, analysis by mass spectrometry to determine isotopic enrichment.
Detailed Protocols
1. Preparation and Administration of N-Acetyl-L-[1,2-13C2]valine Tracer (Flooding Dose Method)
This protocol is adapted from established flooding dose methods with other labeled amino acids.
-
Tracer Preparation:
-
Aseptically prepare a sterile solution of N-Acetyl-L-[1,2-13C2]valine in physiological saline (0.9% NaCl). The exact concentration will depend on the experimental model and the desired "flooding" effect. A common approach is to aim for a dose that significantly elevates the plasma concentration of the amino acid.
-
For animal studies, a typical dose might be in the range of 150 µmol/100g body weight.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
-
In Vivo Administration (Animal Model):
-
Acclimatize the animals to the experimental conditions.
-
Administer the N-Acetyl-L-[1,2-13C2]valine solution via intravenous (IV) or intraperitoneal (IP) injection. IV administration provides more rapid and complete delivery to the circulation.
-
The injection should be performed as a rapid bolus to quickly flood the precursor pools.
-
-
Sample Collection:
-
At a predetermined time point after tracer administration (e.g., 30-60 minutes), collect blood samples into heparinized tubes.
-
Immediately following blood collection, euthanize the animal (if it is a terminal study) and rapidly excise the tissues of interest.
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until further processing.
-
Centrifuge the blood samples to separate plasma and store at -80°C.
-
2. Sample Preparation for Mass Spectrometry
This protocol outlines the steps for protein isolation, hydrolysis, and amino acid purification.
-
Tissue Homogenization and Protein Precipitation:
-
Weigh the frozen tissue sample and homogenize it in ice-cold perchloric acid (PCA) or a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Wash the protein pellet multiple times with 70% ethanol (B145695) to remove contaminants.
-
-
Protein Hydrolysis:
-
Dry the protein pellet.
-
Add 6N hydrochloric acid (HCl) to the pellet.
-
Hydrolyze the protein by heating at 110°C for 18-24 hours in a sealed, evacuated tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or by vacuum centrifugation.
-
-
Amino Acid Purification:
-
Resuspend the dried hydrolysate in a suitable buffer.
-
Purify the amino acids from the hydrolysate using cation exchange chromatography or other suitable methods.
-
Elute the amino acids and dry the eluate.
-
3. Mass Spectrometry Analysis
-
Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the purified amino acids need to be derivatized to make them volatile. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
LC-MS/MS Analysis:
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization may not be necessary.
-
Reconstitute the purified amino acids in a solvent compatible with the LC system.
-
Inject the sample onto the LC-MS/MS system.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the abundance of the labeled (m+2) and unlabeled (m+0) valine.
-
-
Enrichment Calculation:
-
Calculate the isotopic enrichment as the ratio of the labeled isotope to the sum of labeled and unlabeled isotopes.
-
Quantitative Data Summary
As there is no specific quantitative data available for N-Acetyl-L-[1,2-13C2]valine, the following tables present illustrative data on fractional protein synthesis rates from studies using other labeled amino acids in various tissues and conditions. This data serves as a reference for the expected range of FSR values.
Table 1: Illustrative Fractional Protein Synthesis Rates in Different Rat Tissues
| Tissue | Tracer Amino Acid | FSR (%/day) | Reference |
| Soleus Muscle | Deuterium Oxide (D₂O) | 0.58 - 5.40 | (Miller et al., 2020) |
| Plantaris Muscle | Deuterium Oxide (D₂O) | 0.76 - 5.00 | (Miller et al., 2020) |
Table 2: Illustrative Fractional Protein Synthesis Rates in Human Muscle
| Condition | Tracer Amino Acid | FSR (%/hour) | Reference |
| Vastus Lateralis (Resting) | [²H₅]-phenylalanine | 0.080 ± 0.007 | (Brook et al., 2015) |
| Vastus Lateralis (Resting) | [²H₃]-leucine | 0.085 ± 0.004 | (Brook et al., 2015) |
Application Note: Measuring In Vivo Protein Turnover with Acetylvaline-13C2
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The study of protein turnover, encompassing the simultaneous processes of protein synthesis and breakdown, is fundamental to understanding cellular health, disease pathology, and the pharmacological effects of therapeutic agents.[1][2] Stable isotope tracers have become indispensable tools for quantifying metabolic reactions in vivo, offering a safe and effective alternative to radioactive isotopes.[1][3] By introducing amino acids labeled with heavy isotopes like Carbon-13 (¹³C), researchers can precisely track their incorporation into newly synthesized proteins over time.[4]
This application note details the use of N-Acetyl-L-valine-1,2-¹³C₂ (Acetylvaline-13C2) as a tracer for measuring the fractional synthetic rate (FSR) of proteins in vivo. The N-acetyl group enhances the tracer's stability and solubility, and is readily cleaved in the body to release ¹³C₂-valine, which then enters the free amino acid pool to be incorporated into nascent proteins. This method allows for the dynamic measurement of protein synthesis in various tissues, such as skeletal muscle and liver, providing critical insights into the regulation of protein metabolism in response to nutritional, hormonal, or therapeutic interventions.
Principle of the Method
The core principle involves introducing a known amount of this compound into the biological system. This labeled precursor is converted to ¹³C₂-valine and mixes with the endogenous, unlabeled valine pool. This "precursor pool" is the source of amino acids for protein synthesis. The rate of protein synthesis is determined by measuring the rate of incorporation of labeled valine into tissue or plasma proteins over a defined period.
The key measurement is the Fractional Synthesis Rate (FSR) , which represents the percentage of the protein pool that is newly synthesized per unit of time. It is calculated using the precursor-product relationship:
FSR (%/hour) = (Eₚ / Eₐ) x (1 / t) x 100
Where:
-
Eₚ is the enrichment of ¹³C₂-valine in the product (i.e., the target protein).
-
Eₐ is the enrichment of ¹³C₂-valine in the precursor pool (e.g., plasma or intracellular free amino acids).
-
t is the time of tracer incorporation in hours.
Accurate determination of the precursor pool enrichment (Eₐ) is critical for a precise FSR calculation.
Experimental Workflow Overview
The overall process for an in vivo protein turnover study using this compound involves several key stages, from subject preparation to data analysis.
Caption: General experimental workflow for protein turnover studies.
Detailed Experimental Protocols
Protocol 1: In Vivo Tracer Administration (Primed-Constant Infusion)
This method is designed to rapidly achieve and maintain a steady state of isotopic enrichment in the plasma precursor pool.
-
Subject Preparation: Subjects should be fasted overnight to establish a metabolic baseline. Place intravenous catheters for tracer infusion and for blood sampling from a contralateral vein.
-
Tracer Preparation: Prepare a sterile, pyrogen-free solution of this compound in 0.9% saline. The exact concentrations for the priming dose and infusion solution must be calculated based on the subject's body weight and the desired target enrichment.
-
Priming Dose: Administer a bolus "priming" dose of this compound to rapidly raise the plasma enrichment to the target steady-state level.
-
Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound at a predetermined rate for the duration of the experiment (e.g., 4-6 hours).
-
Sample Collection:
-
Blood: Collect arterialized venous blood samples at regular intervals (e.g., 0, 60, 120, 180, 240 minutes) to confirm isotopic steady state in the plasma.
-
Tissue: Obtain tissue biopsies (e.g., skeletal muscle) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the steps to isolate and prepare amino acids from tissue samples for analysis.
-
Tissue Homogenization: Weigh approximately 20-30 mg of frozen tissue and homogenize in 500 µL of 5% sulfosalicylic acid (SSA) to precipitate proteins.
-
Protein Pellet Separation: Centrifuge the homogenate (e.g., at 2,500 g for 45 minutes at 4°C). Collect the supernatant, which contains the intracellular free amino acids (precursor pool). Wash the remaining protein pellet multiple times with 5% SSA to remove any contaminating free amino acids.
-
Protein Hydrolysis: Add 1 mL of 6 M hydrochloric acid (HCl) to the washed protein pellet. Seal the vial and heat at 110-150°C for 70 minutes to 24 hours to hydrolyze the protein into its constituent amino acids.
-
Amino Acid Purification: Dry the acid hydrolysate under a stream of nitrogen gas. Purify the amino acids from the hydrolysate using cation-exchange chromatography.
-
Derivatization for GC-MS: To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, they must be derivatized. A common method is to create N-acetyl methyl esters by first reacting with acidified methanol, followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone.
Mass Spectrometry and Data Analysis
-
GC-MS Analysis: Analyze the derivatized amino acid samples using a GC-MS system operating in selected ion monitoring (SIM) mode. Monitor the ion fragments corresponding to unlabeled valine (m/z) and ¹³C₂-valine (m/z+2).
-
Calculating Enrichment: Isotopic enrichment is determined by measuring the ratio of the labeled (m/z+2) to unlabeled (m/z) valine. This is calculated for both the precursor pool (from plasma or the tissue supernatant) and the product pool (from the hydrolyzed protein pellet).
-
FSR Calculation: Use the formula provided in Section 2 to calculate the fractional synthesis rate of the protein.
Quantitative Data Presentation
The following table presents representative data on the fractional synthesis rates of various human plasma proteins, demonstrating the wide range of turnover rates that can be observed in vivo.
| Protein | Function | Fractional Synthesis Rate (% per day) |
| Transthyretin | Transports thyroxine and retinol | 29.5 |
| Apolipoprotein A-I | Component of HDL | 21.6 |
| Fibrinogen | Blood clotting | 18.2 |
| Albumin | Maintains osmotic pressure | 10.5 |
| Haptoglobin | Binds free hemoglobin | 9.8 |
| Transferrin | Iron transport | 7.5 |
| IgG | Immune response | 3.1 |
This table is adapted from studies measuring plasma protein FSR and serves as an example of expected data. The specific rates can vary based on physiological and pathological states.
Application in Signaling Pathway Analysis
Protein synthesis is tightly regulated by signaling pathways that respond to nutrients, growth factors, and stress. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of protein synthesis. Measuring FSR with this compound can be combined with molecular biology techniques (e.g., Western blotting) to correlate changes in protein synthesis rates with the activation state of key signaling proteins.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
By using this compound, researchers in drug development can assess how a compound impacts the mTOR pathway, not just by observing phosphorylation of downstream targets, but by directly quantifying the end-point physiological outcome: the rate of protein synthesis. This provides a powerful, quantitative tool for evaluating the efficacy and mechanism of action of novel therapeutics.
References
- 1. eurisotop.com [eurisotop.com]
- 2. metsol.com [metsol.com]
- 3. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Acetylvaline-13C2 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to precisely measure a specific group of metabolites, offering high sensitivity and specificity for hypothesis-driven research. The use of stable isotope-labeled internal standards and tracers is fundamental to this approach, enabling accurate quantification and metabolic flux analysis. Acetylvaline-13C2, a stable isotope-labeled variant of the branched-chain amino acid (BCAA) valine, serves as a valuable tool in targeted metabolomics experiments. Upon cellular uptake, the acetyl group is readily cleaved, releasing 13C2-Valine to trace the BCAA catabolic pathway and its contributions to central carbon metabolism. These application notes provide detailed protocols and data for utilizing this compound in targeted metabolomics studies, particularly in the context of drug development and metabolic disease research.
Applications in Drug Development and Metabolic Research
The study of BCAA metabolism is critical in various therapeutic areas, including oncology, diabetes, and neurological disorders, where dysregulation of these pathways is often observed. This compound can be employed to:
-
Elucidate Drug Mechanism of Action: Determine how a therapeutic compound modulates BCAA catabolism and downstream metabolic pathways.
-
Identify Biomarkers: Discover and validate metabolic biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Assess Metabolic Liabilities: Evaluate the off-target metabolic effects of drug candidates.
-
Investigate Disease Pathophysiology: Trace the metabolic fate of valine in disease models to understand underlying mechanisms.
Experimental Protocols
The following protocols provide a framework for conducting targeted metabolomics experiments using this compound or similar 13C-labeled valine tracers.
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of cultured mammalian cells to trace the incorporation of 13C from this compound into intracellular metabolites.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (or U-13C5-Valine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare complete culture medium substituting normal valine with a physiological concentration of this compound. The use of dFBS is recommended to minimize interference from unlabeled amino acids.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation. A 24-hour incubation is often sufficient to approach isotopic steady state for many metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a targeted LC-MS/MS method for the detection and quantification of valine and its downstream metabolites (e.g., succinyl-CoA, propionyl-CoA, and TCA cycle intermediates).
-
Use a suitable chromatography method, such as HILIC or reversed-phase, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Protocol 2: In Vivo Isotope Tracing in Mouse Models
This protocol outlines a procedure for in vivo labeling using a continuous infusion of a 13C-labeled valine tracer in mice to assess whole-body and tissue-specific metabolism.
Materials:
-
Mouse model of interest
-
[U-13C5]-L-Valine
-
Sterile saline
-
Infusion pump and catheters
-
Anesthesia
-
Surgical tools
-
Blood collection tubes (e.g., heparinized)
-
Tissue collection tools (e.g., forceps, scissors)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for a short period (e.g., 6 hours) may be required depending on the experimental goals.
-
Tracer Infusion:
-
Anesthetize the mouse.
-
Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Infuse a sterile solution of [U-13C5]-L-Valine in saline at a constant rate for a defined period (e.g., 120 minutes) to achieve isotopic steady state in the plasma.
-
-
Sample Collection:
-
At the end of the infusion period, collect blood via cardiac puncture into heparinized tubes.
-
Immediately euthanize the mouse and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, kidney, brown adipose tissue).
-
Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Centrifuge the blood to separate the plasma.
-
-
Metabolite Extraction:
-
Plasma: Precipitate proteins by adding a 4-fold excess of cold methanol. Vortex, incubate at -20°C, and centrifuge to collect the supernatant.
-
Tissues: Homogenize the frozen tissue in a pre-chilled extraction solvent. Perform a liquid-liquid extraction (e.g., using methanol/water/chloroform) to separate polar and nonpolar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the tissue and plasma extracts using a targeted LC-MS/MS method to measure the enrichment of 13C in valine, its catabolites, and TCA cycle intermediates.
-
Data Presentation
The following tables summarize representative quantitative data from targeted metabolomics experiments using 13C-valine as a tracer. This data illustrates the expected labeling patterns and metabolic flux.
Table 1: Fractional 13C Enrichment of TCA Cycle Intermediates from [U-13C5]-Valine in Mouse Tissues
| Tissue | Fractional Enrichment of Succinate (B1194679) M+3 (%) |
| Skeletal Muscle | 5.2 ± 0.8 |
| Brown Adipose Tissue | 15.1 ± 2.1 |
| Liver | 8.5 ± 1.3 |
| Kidney | 10.3 ± 1.5 |
| Heart | 12.7 ± 1.9 |
| Pancreas | 19.8 ± 2.5 |
Data are presented as mean ± SEM and represent the percentage of the succinate pool that is labeled with three 13C atoms derived from [U-13C5]-Valine after a 120-minute infusion. This demonstrates the relative contribution of valine to TCA cycle anaplerosis in different tissues.[1][2]
Table 2: Isotopologue Distribution of Propionyl-CoA and Succinyl-CoA from [U-13C5]-Valine
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Propionyl-CoA | M+0 | 55 |
| M+3 | 45 | |
| Succinyl-CoA | M+0 | 60 |
| M+2 | 10 | |
| M+3 | 30 |
Representative data from in vitro labeling experiments. The M+3 labeling in propionyl-CoA indicates direct catabolism of [U-13C5]-Valine. The presence of M+2 and M+3 in succinyl-CoA reflects both direct entry into the TCA cycle and subsequent isotopic scrambling within the cycle.[3][4][5]
Mandatory Visualizations
Valine Catabolic Pathway
The following diagram illustrates the catabolic pathway of valine, which is traced by this compound.
Caption: Catabolic pathway of this compound.
Experimental Workflow for Targeted Metabolomics
This diagram outlines the key steps in a targeted metabolomics experiment using a 13C-labeled tracer.
Caption: Targeted metabolomics experimental workflow.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Acetylvaline-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as ¹³C-labeled compounds, researchers can trace the path of atoms through metabolic pathways.[1] This provides a detailed snapshot of cellular metabolism, offering invaluable insights for disease research, drug development, and metabolic engineering.[2]
These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using N-Acetyl-L-valine-¹³C₂ as a stable isotope tracer. N-Acetyl-L-valine, upon entering the cell, is deacetylated by acylases to yield L-valine and acetate (B1210297).[3] The ¹³C₂-labeled valine then enters the cellular metabolic network, primarily participating in protein synthesis and the catabolism of branched-chain amino acids (BCAAs). The labeled acetate can enter the acetyl-CoA pool. This allows for the tracing of carbon atoms through key metabolic pathways, including the tricarboxylic acid (TCA) cycle.
Principle of Acetylvaline-¹³C₂ Tracing
The core principle of using N-Acetyl-L-valine-¹³C₂ as a tracer lies in its intracellular conversion to ¹³C₂-valine. The two labeled carbons on the valine backbone can be tracked as it is metabolized. The primary metabolic fate of valine includes:
-
Protein Synthesis: Incorporation into newly synthesized proteins.
-
Catabolism: Breakdown through a series of enzymatic reactions, ultimately leading to the production of succinyl-CoA, which enters the TCA cycle.
By measuring the incorporation of ¹³C into downstream metabolites, it is possible to quantify the flux through these pathways.
Experimental Design
A successful MFA experiment using Acetylvaline-¹³C₂ requires careful planning. Key considerations include the cell type, culture conditions, and the specific metabolic pathways of interest.
Tracer Selection and Concentration
-
Tracer: N-Acetyl-L-valine-¹³C₂ (specific labeling pattern on the valine backbone).
-
Concentration: The concentration of the tracer should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A typical starting point is to replace the unlabeled valine in the culture medium with the labeled acetylvaline.
Cell Culture Conditions
Cells should be cultured in a chemically defined medium to have precise control over the nutrient composition. It is crucial to ensure that the cells are in a metabolic steady state during the labeling experiment. This is typically achieved during the exponential growth phase in batch cultures or by using chemostats for continuous culture.[4]
Labeling Time
The duration of the labeling experiment depends on the turnover rates of the metabolites and pathways being investigated. Short labeling times are suitable for pathways with fast turnover rates, while longer times may be necessary to achieve isotopic steady state in metabolites further downstream.[5] It is recommended to perform a time-course experiment to determine the optimal labeling duration.
Control Groups
-
Unlabeled Control: Cells grown in a medium with unlabeled N-acetyl-L-valine or L-valine. This is essential for correcting for the natural abundance of ¹³C.
-
No-Cell Control: Medium containing the labeled tracer but without cells. This helps to account for any abiotic degradation of the tracer.
Experimental Protocols
The following protocols provide a step-by-step guide for performing a ¹³C-MFA experiment with Acetylvaline-¹³C₂.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow them to reach the mid-exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare a chemically defined culture medium. For the labeling experiment, prepare a medium where the standard L-valine is replaced with N-Acetyl-L-valine-¹³C₂ at the desired concentration.
-
Isotope Labeling: Once cells reach the desired confluency, replace the existing medium with the pre-warmed labeling medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the predetermined labeling period.
Protocol 2: Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels and labeling patterns.
-
Quenching:
-
Adherent Cells: Place the culture dish on dry ice to cool it rapidly. Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl.
-
Suspension Cells: Quickly centrifuge the cell suspension at a low speed and low temperature. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
For adherent cells, scrape them in the extraction solvent. For suspension cells, resuspend the pellet in the extraction solvent.
-
Incubate the samples at -80°C for at least 15 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Protocol 3: Sample Preparation for Analysis
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: To increase the volatility of the metabolites for GC analysis, a two-step derivatization process is commonly used:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) to derivatize hydroxyl and amine groups.[6]
-
-
Analysis: The derivatized samples are then ready for injection into the GC-MS system.
-
Drying: Dry the metabolite extracts.
-
Resuspension: Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[7]
-
Transfer: Transfer the resuspended sample to an NMR tube for analysis.[8]
Data Analysis
The data obtained from GC-MS or NMR analysis consists of the mass isotopomer distributions (MIDs) of the measured metabolites. This data is then used in computational models to estimate the intracellular metabolic fluxes.
-
Data Correction: The raw data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model defines the atom transitions for each reaction.
-
Flux Estimation: The corrected MIDs are fitted to the metabolic model using specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes that best explain the experimental data.[9][10]
-
Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Control Group | Experimental Group | p-value |
| Glucose Uptake Rate | |||
| Lactate Secretion Rate | |||
| Valine Catabolic Flux | |||
| TCA Cycle Flux | |||
| Other relevant fluxes |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Experimental workflow for ¹³C-MFA.
Caption: Metabolic fate of Acetylvaline-¹³C₂.
Conclusion
Metabolic flux analysis using N-Acetyl-L-valine-¹³C₂ offers a robust method for investigating valine metabolism and its connections to central carbon metabolism. The detailed protocols and experimental design considerations provided in these application notes serve as a comprehensive guide for researchers in academia and industry. Careful execution of these experiments, coupled with rigorous data analysis, will yield high-quality flux maps that can significantly advance our understanding of cellular physiology and aid in the development of novel therapeutic strategies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Acetyl-CoA Metabolism with Acetylvaline-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite, acting as a critical hub for numerous biochemical pathways, including energy metabolism through the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and histone acetylation.[1][2][3] Its pivotal role in cellular function makes it a key target for understanding disease states and for drug development. Stable isotope tracing is a powerful technique to delineate the metabolic fate of substrates and quantify their contribution to specific metabolic pools. Acetylvaline-13C2 is a novel stable isotope tracer designed to specifically probe the dynamics of the acetyl-CoA pool. This N-acetylated amino acid introduces a 13C-labeled acetyl group into the cell, which, upon enzymatic cleavage, can be incorporated into acetyl-CoA and traced through various downstream metabolic pathways.
Principle of this compound as a Tracer
The fundamental principle behind using this compound lies in the cellular metabolism of N-acetylated amino acids. Upon cellular uptake, this compound is hydrolyzed by intracellular acylases, such as Aminoacylase I, to yield unlabeled L-valine and 13C2-labeled acetate (B1210297).[4][5] The released 13C2-acetate is then activated to 13C2-acetyl-CoA by acetyl-CoA synthetases (ACSS). This labeled acetyl-CoA can then enter various metabolic pathways. The valine component is metabolized primarily into propionyl-CoA and does not contribute to the acetyl-CoA pool, thus avoiding confounding labeling patterns from the amino acid backbone. This specific delivery of the 13C2-acetyl moiety makes this compound a precise tool for tracking the fate of acetate-derived acetyl-CoA.
Metabolic Pathway of this compound
The metabolic journey of this compound begins with its transport into the cell, followed by enzymatic deacetylation, and subsequent incorporation of the labeled acetyl group into the central carbon metabolism.
Caption: Metabolic fate of this compound.
Experimental Workflow
A typical stable isotope tracing experiment using this compound involves several key steps, from cell culture to mass spectrometry analysis and data interpretation.
Caption: Experimental workflow for this compound tracing.
Quantitative Data Presentation
The following table presents hypothetical data from a stable isotope tracing experiment using this compound in a cancer cell line. The data illustrates the fractional contribution of this compound to the acetyl-CoA pool and the labeling of downstream metabolites.
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - this compound |
| Acetyl-CoA | M+0 | 98.5 | 65.2 |
| M+2 | 1.5 | 34.8 | |
| Citrate | M+0 | 98.2 | 68.9 |
| M+2 | 1.8 | 31.1 | |
| Palmitate (C16:0) | M+0 | 97.9 | 72.4 |
| M+2 | 2.1 | 27.6 |
Table 1: Hypothetical Isotopologue Distribution. This table shows the mass isotopologue distribution of key metabolites involved in acetyl-CoA metabolism. The "M+0" represents the unlabeled metabolite, while "M+2" represents the metabolite with two 13C atoms incorporated from this compound.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Tracing in Cultured Cells
This protocol outlines the steps for a typical in vitro stable isotope tracing experiment using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold methanol (B129727) (80%)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid chromatography-mass spectrometer (LC-MS) or Gas chromatography-mass spectrometer (GC-MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours.
-
Tracer Introduction: Prepare fresh culture medium containing a final concentration of 1 mM this compound. Remove the existing medium from the cells and replace it with the tracer-containing medium.
-
Incubation: Incubate the cells with the tracer for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection: Collect the supernatant containing the extracted metabolites and transfer it to a new tube. The pellet can be used for protein quantification.
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites (e.g., with MTBSTFA).
-
For LC-MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).
-
-
Mass Spectrometry Analysis: Analyze the samples using either LC-MS or GC-MS to determine the mass isotopologue distribution of target metabolites.
-
Data Analysis: Correct the raw data for the natural abundance of 13C and calculate the fractional contribution of this compound to the acetyl-CoA pool and downstream metabolites.
Protocol 2: Analysis of Acetyl-CoA and Downstream Metabolites by LC-MS
This protocol provides a general method for the analysis of 13C-labeled acetyl-CoA, citrate, and fatty acids.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions for Acetyl-CoA and Citrate:
-
Column: A reversed-phase C18 column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 0% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Chromatographic Conditions for Fatty Acids:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient to elute fatty acids of varying chain lengths.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the target metabolite.
-
Scan Range: A mass range appropriate for the target metabolites (e.g., m/z 50-1000).
-
Data Acquisition: Full scan mode to capture all isotopologues.
This compound offers a targeted and effective method for investigating the contribution of acetate to the cellular acetyl-CoA pool. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to design and execute stable isotope tracing experiments to gain deeper insights into the complexities of acetyl-CoA metabolism in various biological systems. This approach holds significant potential for advancing our understanding of metabolic reprogramming in diseases like cancer and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
Technical Support Center: Refining Sample Extraction for Acetylvaline-13C2 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining sample extraction methods in Acetylvaline-13C2 studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound from biological matrices.
Issue 1: Low Recovery of this compound
Q: We are experiencing low recovery of our internal standard, this compound, after sample preparation. What are the potential causes and how can we troubleshoot this?
A: Low recovery of this compound can stem from several factors throughout the extraction process. Here’s a systematic approach to identifying and resolving the issue:
-
Suboptimal Extraction Method: The chosen extraction method may not be suitable for the physicochemical properties of N-Acetylvaline.
-
Recommendation: Evaluate the efficiency of different extraction techniques. Protein precipitation is a common starting point due to its simplicity, but Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may offer higher purity and recovery.
-
-
Inefficient Protein Precipitation: If using protein precipitation, the choice and volume of the precipitating agent are critical.
-
Recommendation: Acetonitrile is often more effective than methanol (B129727) for precipitating plasma proteins. A precipitant to sample ratio of 3:1 (v/v) is generally recommended to ensure efficient protein removal.
-
-
Poor SPE Sorbent Selection or Elution: For SPE, the sorbent may not be retaining the analyte, or the elution solvent may not be strong enough to recover it.
-
Recommendation: For a moderately polar compound like N-Acetylvaline, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective. Ensure the pH of the sample is adjusted to a neutral state to maximize retention on a reversed-phase sorbent. Optimize the elution solvent by testing progressively stronger organic solvents.
-
-
Incorrect LLE Solvent System or pH: In LLE, the partitioning of this compound into the organic phase may be inefficient.
-
Recommendation: The choice of organic solvent is crucial and should be based on the polarity of the analyte. Adjusting the pH of the aqueous phase to be at least two units below the pKa of the analyte (for acidic compounds) will neutralize it and enhance its partitioning into the organic solvent.
-
-
Adsorption to Labware: The analyte may be adsorbing to the surfaces of plastic tubes or pipette tips.
-
Recommendation: Using low-retention plasticware can minimize this issue.
-
Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis
Q: Our LC-MS/MS data for this compound shows significant ion suppression/enhancement. How can we mitigate these matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification. Here are strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Recommendation: If currently using protein precipitation, consider switching to a more selective technique like SPE or LLE. SPE, in particular, can provide cleaner extracts.
-
-
Optimize Chromatography: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Recommendation: Adjust the gradient profile of the mobile phase to improve the resolution between the analyte and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard like this compound is the best tool to compensate for matrix effects.
-
Explanation: Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.
-
-
Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Caution: This approach may compromise the sensitivity of the assay if the analyte concentration is low.
-
Frequently Asked Questions (FAQs)
Q1: Which sample extraction method is best for this compound from plasma?
A1: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and cost. Here is a comparison of common methods:
-
Protein Precipitation (PPT):
-
Pros: Fast, simple, and inexpensive. Suitable for high-throughput screening.
-
Cons: Less clean extracts, which can lead to higher matrix effects. Analyte recovery can sometimes be lower due to co-precipitation.
-
-
Solid-Phase Extraction (SPE):
-
Pros: Provides cleaner extracts than PPT, resulting in lower matrix effects and potentially higher sensitivity. Can be automated.
-
Cons: More time-consuming and expensive than PPT. Method development can be more complex.
-
-
Liquid-Liquid Extraction (LLE):
-
Pros: Can provide very clean extracts.
-
Cons: Can be labor-intensive, may require larger solvent volumes, and can be difficult to automate.
-
Recommendation: Start with protein precipitation for initial studies. If matrix effects are problematic or higher sensitivity is required, develop an SPE method.
Q2: What are the critical parameters to optimize for a robust SPE method for this compound?
A2: The following parameters are crucial for developing a successful SPE method:
-
Sorbent Selection: Based on the properties of N-Acetylvaline (a moderately polar N-acetylated amino acid), a reversed-phase sorbent (like C18) is a good starting point.
-
Sample Pre-treatment: Adjust the pH of the plasma sample to ensure Acetylvaline is in a neutral form to enhance its retention on the reversed-phase sorbent.
-
Wash Step: The wash solvent should be strong enough to remove weakly bound interferences without eluting the analyte. A series of washes with increasing organic solvent concentration can be tested.
-
Elution Step: The elution solvent must be strong enough to fully recover the analyte from the sorbent. Test different organic solvents (e.g., methanol, acetonitrile) and consider adding a small percentage of a modifier (like formic acid) to improve elution efficiency.
enhancing Acetylvaline-13C2 stability during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Acetylvaline-13C2 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for acetylated amino acids like this compound is the hydrolysis of the N-acetyl group. This reaction is particularly sensitive to acidic or basic conditions and results in the formation of L-valine-13C2 and acetic acid.[1] Oxidation of the molecule is another potential degradation route, especially when samples are exposed to oxidizing agents, light, or high temperatures.[1]
Q2: How do pH and temperature impact the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic environments, typically within a pH range of 3 to 6.[1] Stability is significantly compromised in strongly acidic (pH < 3) or alkaline (pH > 8) conditions, which accelerate the hydrolysis of the amide bond.[1] Elevated temperatures also increase the rate of degradation across all pH levels.[1] For optimal stability, it is recommended to keep solutions refrigerated at 2-8°C.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For solid this compound, store the compound in a tightly sealed container, protected from light and moisture. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage. For solutions, it is best to prepare them fresh. If storage is necessary, use a buffered solution within the optimal pH range (3-6), filter-sterilize, and store in airtight, light-protected containers at 2-8°C for up to one week. For longer durations, it is advisable to freeze aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q4: Can I use solvents other than buffered solutions for my experiments?
A4: While buffered solutions within the optimal pH range are recommended, other solvents may be used depending on the specific requirements of your experiment. If using organic solvents, ensure they are of high purity and free from contaminants that could catalyze degradation. It is crucial to perform a stability test of this compound in the chosen solvent under your experimental conditions to ensure its integrity.
Troubleshooting Guide
Issue 1: Unexpected peaks in my analytical chromatogram (e.g., HPLC or LC-MS).
-
Possible Cause: This is often indicative of sample degradation. The primary degradation product to expect is L-valine-13C2 resulting from hydrolysis. Other unexpected peaks could arise from contamination or interactions with the mobile phase.
-
Troubleshooting Steps:
-
Confirm Degradation: Compare the retention time of the unexpected peak with a standard of L-valine-13C2.
-
Perform a Forced Degradation Study: To confirm the identity of degradation products, conduct a forced degradation study as detailed in the Experimental Protocols section below. This will help in identifying the peaks corresponding to specific degradation products.
-
Optimize Sample Preparation: If degradation is confirmed, review your sample preparation workflow. Ensure the pH of all solutions is within the stable range (3-6) and that samples are kept cool. Prepare samples fresh whenever possible.
-
Issue 2: Poor quantitative accuracy and reproducibility.
-
Possible Cause: Inconsistent sample handling and storage can lead to varying levels of degradation, affecting the accuracy and reproducibility of your results. Low incorporation efficiency of the isotope can also be a factor in labeling experiments.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all samples are processed using a consistent and standardized protocol, paying close attention to pH, temperature, and time.
-
Use Fresh Solutions: Prepare fresh stock solutions and validate their concentration before use in critical experiments.
-
Evaluate Isotope Incorporation: For metabolic labeling studies, ensure high-purity labeled amino acids are used and optimize cell culture conditions for complete incorporation.
-
Data on this compound Stability
The following tables summarize data from forced degradation studies to illustrate the stability profile of acetylated valine under various conditions.
Table 1: Stability of Acetylvaline in Solution at 60°C
| Condition | Incubation Time | % Degradation |
| 0.1 M HCl | 24 hours | ~15% |
| 0.1 M NaOH | 4 hours | ~25% |
Data is illustrative and based on typical results for acetylated amino acids.
Table 2: Influence of pH on Acetylvaline Stability at Room Temperature
| pH | Storage Duration | % Stability |
| 2 | 24 hours | < 85% |
| 4 | 24 hours | > 95% |
| 7 | 24 hours | > 98% |
| 9 | 24 hours | < 90% |
Data is illustrative and based on typical results for acetylated amino acids.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber following ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples, along with a control sample (stock solution stored under optimal conditions), using a suitable analytical method such as HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Metabolic Flux Analysis Tracers: Validating Acetylvaline-13C2 Against Established Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of novel isotopic tracers in metabolic flux analysis (MFA), using the hypothetical tracer Acetylvaline-13C2 as a case study. While this compound is not a commonly documented tracer in published literature, this document outlines the necessary validation process by comparing its theoretical performance against gold-standard tracers, [U-13C6]glucose and [U-13C5]glutamine. The principles, experimental protocols, and data interpretation frameworks presented here are grounded in established methodologies for 13C-MFA.
Principles of 13C-Metabolic Flux Analysis and Tracer Selection
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally determine the metabolic fluxes throughout a network.
The choice of the 13C-labeled tracer is critical as it dictates the precision and accuracy of flux estimations for specific pathways. An ideal tracer should:
-
Enter central carbon metabolism and distribute its labeled carbons across multiple pathways.
-
Generate unique labeling patterns for metabolites depending on the active metabolic routes.
-
Be non-toxic and readily metabolized by the cells.
Established tracers like [U-13C6]glucose and [U-13C5]glutamine are widely used due to their central roles in cellular metabolism, providing broad coverage of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Hypothetical Validation of this compound
For the purpose of this guide, we will hypothesize that this compound is a novel tracer where the two carbons of the acetyl group are labeled. Upon cellular uptake and hydrolysis, it would release labeled acetate (B1210297) (which converts to acetyl-CoA) and unlabeled valine. This makes it a potential tracer for pathways originating from acetyl-CoA, such as the TCA cycle and fatty acid synthesis.
The validation of this compound would require a direct comparison of its ability to resolve metabolic fluxes against established tracers.
Quantitative Comparison of Tracer Performance
The effectiveness of a tracer is determined by its ability to provide high precision in flux estimations for various pathways. The following table summarizes the hypothetical performance of this compound in comparison to [U-13C6]glucose and [U-13C5]glutamine. The "Flux Precision Score" is a hypothetical metric (1-10, with 10 being the highest precision) representing the confidence with which fluxes in a given pathway can be resolved.
| Metabolic Pathway | [U-13C6]Glucose | [U-13C5]Glutamine | This compound (Hypothetical) | Primary Rationale for Performance |
| Glycolysis | 9.5 | 2.0 | 1.5 | Glucose is the direct precursor for glycolysis. Glutamine and Acetyl-CoA enter metabolism downstream of glycolysis. |
| Pentose Phosphate Pathway (PPP) | 9.0 | 1.5 | 1.0 | The PPP is a branch of glycolysis; therefore, glucose is the optimal tracer. |
| TCA Cycle (Oxidative) | 7.5 | 9.0 | 8.5 | All three tracers feed into the TCA cycle. Glutamine is a strong anaplerotic source. Acetyl-CoA directly enters the cycle. |
| Fatty Acid Synthesis | 7.0 | 8.0 | 9.0 | Acetyl-CoA is the primary building block for fatty acids. Glutamine can be a major source via reductive carboxylation. |
| Valine Catabolism | 3.0 | 4.0 | 2.0 | As the valine moiety is unlabeled, this tracer would not be informative for this pathway. |
Experimental Protocols for Tracer Validation
A rigorous validation study would involve parallel labeling experiments where cells are cultured with each tracer independently.
-
Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a microbial culture like E. coli) in a sufficient number of replicates for each condition (e.g., 6-well plates for adherent cells, or shake flasks for suspension cultures).
-
Growth Phase: Culture cells in standard medium until they reach the mid-exponential growth phase to ensure a pseudo-steady metabolic state.
-
Isotope Switch: Replace the standard medium with an experimental medium containing the 13C-labeled tracer. The concentration of the tracer should be equivalent to its unlabeled counterpart in the standard medium.
-
Condition 1: Medium with [U-13C6]glucose.
-
Condition 2: Medium with [U-13C5]glutamine.
-
Condition 3: Medium with this compound.
-
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but often ranges from several hours to 24 hours for mammalian cells.
-
Quenching: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. For adherent cells, aspirate the medium and add ice-cold 80% methanol (B129727). For suspension cultures, rapidly centrifuge the cells and resuspend the pellet in the cold methanol solution.
-
Cell Lysis: Scrape the adherent cells or vortex the cell suspension.
-
Phase Separation: Add ice-cold water and chloroform (B151607) to the methanol-cell mixture. Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.
-
Collection: Collect the polar phase (containing amino acids, organic acids, sugar phosphates) for analysis of central carbon metabolism.
-
Derivatization: Evaporate the polar metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is to add methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Injection and Separation: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites based on their volatility and interaction with the column.
-
Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing both the identity of the metabolite and its mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).
-
Data Processing: Process the raw GC-MS data to correct for the natural abundance of 13C and determine the mass isotopomer distributions for key metabolites.
-
Metabolic Modeling: Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
Flux Estimation: The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.
-
Statistical Evaluation: Perform a goodness-of-fit analysis (e.g., chi-square test) to assess how well the model describes the data. The precision of the estimated fluxes (confidence intervals) is used to evaluate the performance of the tracer.
Visualizing Metabolic Pathways and Workflows
Diagrams created with Graphviz can illustrate the flow of labeled carbons and the experimental process.
Assessing Protein Turnover: A Comparative Guide to Acetylvaline-13C2 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for measuring protein turnover, with a focus on the use of stable isotope-labeled amino acids, represented here by Acetylvaline-13C2, against other established techniques. The accuracy and application of these methods are critical for understanding protein dynamics in various physiological and pathological states, directly impacting drug discovery and development.
Introduction to Protein Turnover Measurement
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. The ability to accurately measure the rates of protein synthesis and breakdown provides invaluable insights into cellular health, disease progression, and the mechanism of action of therapeutic agents. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these measurements, offering a safe and precise alternative to older radioisotope methods.
While specific public domain data on the performance of this compound is limited, its properties as a stable isotope-labeled amino acid allow us to evaluate its potential accuracy and utility in the context of well-established labeled amino acid methodologies. This guide will compare the principles of using labeled amino acids like this compound with a prevalent alternative: heavy water (D₂O) labeling.
Comparison of Protein Turnover Measurement Methods
The selection of a tracer for measuring protein turnover depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare the stable isotope-labeled amino acid method (representing this compound) with the heavy water (D₂O) labeling method.
| Feature | Stable Isotope-Labeled Amino Acids (e.g., this compound) | Heavy Water (D₂O) Labeling |
| Principle of Labeling | Direct incorporation of a "heavy" amino acid into newly synthesized proteins. | Incorporation of deuterium (B1214612) from D₂O into the C-H bonds of non-essential amino acids during their synthesis, which are then incorporated into proteins. |
| Precursor Enrichment | Can be complex to determine accurately due to variations in intracellular and extracellular amino acid pools.[1] Slow equilibration of the labeled amino acid in precursor pools can be a complication.[1] | Rapid equilibration of D₂O with body water provides a relatively stable and easily measurable precursor enrichment.[1] |
| Accuracy & Precision | High precision can be achieved, but accuracy can be affected by precursor pool determination. Targeted proteomics approaches like Selected Reaction Monitoring (SRM) can improve accuracy. | Can provide high accuracy due to stable precursor enrichment. However, the complex labeling patterns of peptides can introduce challenges in data analysis.[1] |
| Cost | Generally more expensive due to the synthesis of specific labeled amino acids. | Relatively inexpensive. |
| Experimental Complexity | Administration can be through diet or infusion. Requires careful consideration of the route of administration to ensure steady-state labeling. | Simple administration through drinking water. |
| Data Analysis | Relatively straightforward interpretation of mass spectra, as the mass shift corresponds to the number of labeled amino acids incorporated. | More complex data analysis due to the variable number of deuterium atoms incorporated into different amino acids and peptides.[1] |
| Applicability | Widely used in cell culture (SILAC) and in vivo studies in animals and humans.[2] | Suitable for in vivo studies in animals and humans. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate protein turnover measurements. Below are generalized protocols for the stable isotope-labeled amino acid and heavy water labeling methods.
Protocol 1: Protein Turnover Measurement Using Stable Isotope-Labeled Amino Acids (e.g., this compound)
This protocol outlines a typical workflow for an in vivo study in an animal model.
-
Acclimation: Animals are acclimated to a synthetic diet that is identical to the labeling diet but contains the unlabeled version of the amino acid (e.g., unlabeled acetylvaline). This minimizes metabolic stress from a new food source.
-
Label Administration: The synthetic diet is replaced with one containing the stable isotope-labeled amino acid (e.g., this compound). The concentration of the labeled amino acid should be sufficient to achieve a detectable enrichment in the precursor pool.
-
Time-Course Sampling: Tissues or biofluids are collected at multiple time points during the labeling period. The timing of collection depends on the expected turnover rate of the proteins of interest.
-
Sample Preparation:
-
Proteins are extracted from the collected tissues.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are digested into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent or data-independent acquisition mode to identify peptides and quantify the ratio of labeled ("heavy") to unlabeled ("light") peptides.
-
-
Data Analysis:
-
Specialized software is used to identify peptides and determine the isotopic enrichment.
-
The fractional synthesis rate (FSR) of each protein is calculated by fitting the rate of incorporation of the labeled amino acid to a kinetic model.
-
Protocol 2: Protein Turnover Measurement Using Heavy Water (D₂O)
This protocol describes a common workflow for in vivo labeling with heavy water.
-
Label Administration: An initial loading dose of D₂O may be administered via intraperitoneal injection to rapidly achieve the target body water enrichment. Subsequently, animals are provided with drinking water enriched with a lower concentration of D₂O for the duration of the experiment.
-
Monitoring of Body Water Enrichment: Body water enrichment is monitored regularly by analyzing a small sample of blood or urine using gas chromatography-mass spectrometry (GC-MS) or other suitable methods.
-
Time-Course Sampling: Tissues of interest are collected at various time points.
-
Sample Preparation: The sample preparation follows the same steps as in Protocol 1 (protein extraction, digestion).
-
Mass Spectrometry Analysis: LC-MS/MS is used to analyze the resulting peptide mixture.
-
Data Analysis:
-
The isotopic distribution of peptides is analyzed to determine the extent of deuterium incorporation.
-
The rate of protein synthesis is calculated based on the rate of deuterium incorporation over time, taking into account the measured body water enrichment as the precursor pool enrichment.
-
Visualizing the Workflow
Diagrams help to clarify complex experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflows.
Caption: Workflow for protein turnover measurement using a stable isotope-labeled amino acid.
Caption: Workflow for protein turnover measurement using heavy water (D₂O).
Conclusion
The accurate measurement of protein turnover is essential for advancing our understanding of biology and disease. While direct experimental data on this compound is not widely available, its use as a stable isotope-labeled amino acid places it within a well-understood class of tracers. The choice between using a labeled amino acid and a method like heavy water labeling will depend on the specific experimental goals, budget, and analytical capabilities. Labeled amino acids offer a direct and specific way to trace protein synthesis, while heavy water provides a cost-effective and simple method for in vivo studies, albeit with more complex data analysis. For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each method is paramount for designing robust experiments and obtaining reliable, actionable data.
References
A Researcher's Guide to Validating Protein Synthesis Quantification: A Comparative Analysis of Acetylvaline-13C2 and Established Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of protein synthesis is paramount to understanding cellular physiology and pathology. This guide provides a framework for validating a novel tracer, Acetylvaline-13C2, by comparing it against established methods for measuring protein synthesis. We present a comprehensive overview of current techniques, including detailed experimental protocols and comparative data, to serve as a benchmark for validation.
Introduction to Protein Synthesis Quantification
The regulation of protein synthesis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, the ability to accurately measure the rate of protein synthesis is a vital tool in both basic research and drug development. A variety of methods have been developed to quantify protein synthesis, each with its own advantages and limitations. These techniques generally rely on the incorporation of labeled precursors into newly synthesized proteins.
This guide focuses on the validation of a potentially novel tracer, N-Acetyl-L-valine-13C2, for the quantification of protein synthesis. As direct comparative and validation data for this compound are not yet widely available in the scientific literature, we present a roadmap for its validation by comparing its hypothetical performance characteristics against well-established methodologies. The primary alternative methods discussed are:
-
Puromycin (B1679871) and its Analogs (O-propargyl-puromycin - OPP): These methods utilize aminoacyl-tRNA analogs that are incorporated into nascent polypeptide chains, leading to their termination and release from the ribosome.
-
Non-Canonical Amino Acid Tagging (NCAT): This technique involves the incorporation of amino acid analogs, such as L-azidohomoalanine (AHA), which can be subsequently detected via bioorthogonal chemistry.
-
Stable Isotope Labeling with Amino Acids (SILAC): This metabolic labeling strategy uses "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) to differentiate between protein populations.
-
Deuterated Water (D₂O) Labeling: This in vivo labeling method relies on the incorporation of deuterium (B1214612) from D₂O into non-essential amino acids and subsequently into proteins.
Comparative Analysis of Methodologies
A direct comparison of key performance indicators is essential for validating a new protein synthesis quantification method. The following table summarizes the expected performance of this compound against established techniques. Please note that the data for this compound is hypothetical and serves as a template for its validation.
| Method | Principle | Detection | Advantages | Limitations | Typical Throughput | Relative Cost |
| This compound (Hypothetical) | Incorporation of a stable isotope-labeled amino acid derivative into newly synthesized proteins. | Mass Spectrometry (MS) | Potentially high specificity and low toxicity; allows for kinetic studies. | Requires validation of incorporation efficiency and tracer kinetics; potential for metabolic conversion. | Medium to High | Moderate to High |
| O-propargyl-puromycin (OPP) | Incorporation of a puromycin analog into nascent polypeptide chains, causing chain termination.[1][2][3] | Fluorescence Microscopy, Flow Cytometry, MS | High sensitivity; suitable for single-cell analysis and in vivo studies.[1][2][3] | Can be toxic at high concentrations; indirect measure of full-length protein synthesis.[4] | High | Moderate |
| L-azidohomoalanine (AHA) | Incorporation of a methionine analog into newly synthesized proteins.[5] | Fluorescence Microscopy, Flow Cytometry, MS | Non-radioactive and less toxic than some alternatives; enables visualization and proteomic identification.[5][6] | Requires methionine-free media for efficient labeling in some systems; incorporation can be influenced by endogenous methionine levels.[3] | High | Moderate |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic incorporation of "heavy" amino acids into proteins in living cells.[7] | Mass Spectrometry (MS) | Accurate relative quantification; allows for multiplexing.[7] | Primarily applicable to cell culture; requires complete incorporation for accurate quantification. | Low to Medium | High |
| Deuterated Water (D₂O) | In vivo labeling of non-essential amino acids with deuterium, followed by their incorporation into proteins.[8] | Mass Spectrometry (MS) | Amenable to long-term in vivo studies in humans and animals; relatively low cost of tracer.[8] | Indirect labeling of the amino acid pool; requires measurement of body water enrichment. | Low to Medium | Low to Moderate |
Experimental Protocols
For the validation of this compound, its experimental protocol would need to be rigorously compared against established methods. Below are detailed methodologies for key comparative experiments.
Protocol 1: Quantification of Global Protein Synthesis in Cultured Cells using O-propargyl-puromycin (OPP)
This protocol describes the measurement of global protein synthesis in cultured cells using OPP followed by flow cytometric analysis.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with experimental compounds as required.
-
OPP Labeling: Add O-propargyl-puromycin (OPP) to the culture medium at a final concentration of 20 µM. Incubate for 1 hour at 37°C.
-
Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells with PBS and resuspend in an appropriate buffer for flow cytometry. Analyze the fluorescence intensity of the cell population to quantify the level of protein synthesis.
Protocol 2: In Vivo Protein Synthesis Measurement using Deuterated Water (D₂O)
This protocol outlines the general steps for measuring in vivo protein synthesis rates using D₂O labeling in a rodent model.
-
Priming Dose: Administer an intraperitoneal (IP) injection of 99% D₂O-saline to enrich the body water to approximately 2-5%.[8]
-
Maintenance: Provide drinking water enriched with 4-8% D₂O to maintain a stable body water enrichment.
-
Tissue Collection: At desired time points, euthanize the animals and collect tissues of interest.
-
Protein Hydrolysis: Isolate total protein from the tissue and hydrolyze it into individual amino acids using 6N HCl at 110°C for 24 hours.
-
Amino Acid Derivatization: Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of a non-essential amino acid (e.g., alanine) in the protein hydrolysate by GC-MS.
-
Body Water Enrichment Measurement: Determine the D₂O enrichment in body water (from plasma or tissue fluid) using a suitable method (e.g., gas isotope ratio MS).
-
Calculation of Fractional Synthesis Rate (FSR): Calculate the FSR of the protein pool based on the rate of deuterium incorporation into the amino acid over time, corrected for the precursor pool (body water) enrichment.
Visualizing Methodological Workflows
Understanding the experimental workflow is crucial for comparing different methodologies. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps involved in protein synthesis quantification using OPP and a hypothetical workflow for this compound.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MEASURING OF PROTEIN SYNTHESIS USING METABOLIC 2H-LABELING, HIGH-RESOLUTION MASS SPECTROMETRY AND AN ALGORITHM - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Metabolic Stability of the Acetyl Group in Acetylvaline-¹³C₂: A Comparative Guide
While direct metabolic stability data for Acetylvaline-¹³C₂ is not extensively published, the metabolic fate of N-acetylated amino acids has been studied. In vivo, these compounds can be subject to deacetylation by acylase enzymes, which are notably active in the kidneys. Acetylation and its reverse reaction, deacetylation, are common metabolic pathways for both endogenous molecules and xenobiotics, including drugs. Therefore, it is imperative to experimentally verify the stability of the acetyl group in the specific biological system under investigation.
Conceptual Comparison of Acetylvaline-¹³C₂ and Alternatives
The following table provides a conceptual comparison of Acetylvaline-¹³C₂ with potential alternatives, highlighting key considerations for metabolic tracer studies. This comparison is based on general biochemical principles and data for similar compounds.
| Feature | Acetylvaline-¹³C₂ | Valine-¹³C₂ (Unacetylated) | Other N-acetylated Amino Acids |
| Primary Use | Tracer for protein synthesis and metabolism, potentially with altered cell uptake. | Direct tracer for valine metabolism and protein synthesis. | Varies; used as metabolic probes or precursors. |
| Metabolic Concern | Potential deacetylation to Valine-¹³C₂ by acylases. | Direct entry into metabolic pathways. | Susceptibility to deacetylation, rate can vary. |
| Analytical Detection | LC-MS/MS, NMR | LC-MS/MS, NMR | LC-MS/MS, NMR |
| Expected Stability | Requires experimental confirmation; may be susceptible to enzymatic hydrolysis. | High; it is a natural amino acid. | Variable; depends on the specific amino acid and tissue. |
Experimental Protocol: In Vitro Metabolic Stability Assessment
This protocol outlines a standard method for determining the metabolic stability of Acetylvaline-¹³C₂ using liver microsomes, which are a common in vitro model for studying drug metabolism. A similar protocol can be adapted for hepatocytes.
Objective: To quantify the rate of disappearance of Acetylvaline-¹³C₂ and detect the appearance of Valine-¹³C₂ over time when incubated with liver microsomes.
Materials:
-
Acetylvaline-¹³C₂
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
Control compounds (a known stable compound and a known unstable compound)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of Acetylvaline-¹³C₂ in a suitable solvent (e.g., DMSO, water).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Prepare a separate set of tubes without the NADPH regenerating system to serve as a negative control.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound (Acetylvaline-¹³C₂, final concentration typically 1-10 µM).
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. The '0' time point is quenched immediately after adding the test compound.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of Acetylvaline-¹³C₂ and the concentration of the potential metabolite, Valine-¹³C₂.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Acetylvaline-¹³C₂ remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Data Presentation: Metabolic Stability Results
The experimental data should be summarized in a clear, tabular format.
| Compound | Time (min) | % Parent Compound Remaining |
Safety Operating Guide
Proper Disposal of Acetylvaline-13C2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Acetylvaline-13C2, a non-radioactive, stable isotope-labeled compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is available. The following guidance is based on the safety profiles of structurally similar compounds, such as N-Acetyl-L-valine, and general principles for the disposal of non-hazardous, stable isotope-labeled chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep the solid material into a designated and labeled waste container. The spill area should then be cleaned with a damp cloth.
Properties of Structurally Similar Compound: N-Acetyl-L-valine
The physical and chemical properties of a substance are fundamental to its safe handling and disposal. The data presented below for the closely related compound, N-Acetyl-L-valine, should be considered indicative for this compound.[1]
| Property | Value |
| Physical State | Solid, Crystalline |
| Appearance | White |
| Odor | No information available |
| Melting Point/Range | 163 - 167 °C / 325.4 - 332.6 °F |
| Solubility | No information available |
| Stability | Stable under normal conditions |
| Hazardous Decomposition | Under fire conditions: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's waste management guidelines and all relevant regulations. As 13C is a stable isotope, no special precautions for radioactivity are necessary.[2][] The disposal procedure is therefore dictated by the chemical's properties. Based on available data for analogous compounds, Acetylvaline is not classified as a hazardous chemical.[4]
-
Waste Identification and Collection:
-
Collect waste this compound in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Small Quantities (Milligram to Gram Scale):
-
Large Quantities:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be disposed of in the same solid chemical waste container.[5]
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The rinsate should be collected as chemical waste.
-
Once decontaminated, the container can be disposed of in accordance with institutional guidelines for chemical containers.
-
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetylvaline-13C2
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acetylvaline-13C2, a stable isotope-labeled amino acid. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your research.
Stable isotope-labeled compounds like this compound are chemically identical to their unlabeled counterparts but can be distinguished using analytical methods like mass spectrometry. While they are generally considered to have low radioactivity, proper handling and disposal are crucial to prevent contamination and ensure personnel safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a systematic approach to safety, incorporating both personal protective equipment and engineering controls, is essential.
Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended to minimize inhalation exposure.
Personal Protective Equipment:
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin contact. Change gloves frequently, especially if they become contaminated.
-
Lab Coat: A clean lab coat should be worn to protect personal clothing.
-
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is typically not required. However, if dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.
| PPE / Control | Specification | Purpose |
| Engineering Controls | Fume Hood / Well-ventilated area | Minimize inhalation of dust or aerosols |
| Eye Protection | Chemical safety goggles/glasses | Protect eyes from splashes or dust |
| Hand Protection | Nitrile gloves | Prevent skin contact |
| Body Protection | Laboratory coat | Protect personal clothing from contamination |
| Respiratory Protection | NIOSH-approved respirator (if needed) | Prevent inhalation of airborne particles |
Operational Plan: From Receipt
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
